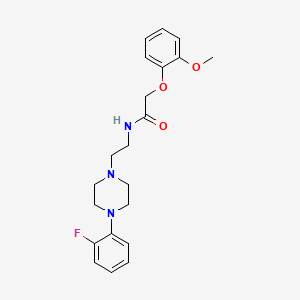

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

It’s suggested that similar compounds act as inhibitors of ents . These inhibitors are more selective to ENT2 than to ENT1 .

Biochemical Pathways

Ents, which this compound may target, play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds could be irreversible and non-competitive inhibitors .

Action Environment

The structure-activity relationship of similar compounds suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Actividad Biológica

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, which is known for its versatility in drug design. The structure includes:

- Piperazine moiety : Contributes to its pharmacological properties.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Methoxyphenoxy group : May influence receptor binding and activity.

1. Cytotoxicity

Studies have shown that arylpiperazine derivatives, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, experiments indicated that derivatives can induce apoptosis in prostate cancer cells, suggesting potential as anticancer agents .

2. Acetylcholinesterase Inhibition

Research has demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies have indicated that these compounds interact with both the peripheral anionic site and the catalytic site of AChE, suggesting a mechanism for their inhibitory action . This property positions them as potential therapeutic agents for cognitive disorders.

3. Insecticidal Activity

The compound's structural analogs have been evaluated for insecticidal properties, with some showing significant activity against pests such as Plutella xylostella. The presence of the methoxy group has been identified as a crucial factor in enhancing insecticidal efficacy. For example, modifications to include methoxy groups resulted in increased mortality rates among treated pests .

Case Study 1: Prostate Cancer Cell Lines

A study investigating the cytotoxic effects of arylpiperazine derivatives on prostate cancer cell lines showed that compounds with similar structures to this compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In another study, derivatives were screened for neuroprotective effects against AChE. Results indicated that certain modifications to the piperazine structure enhanced binding affinity and inhibitory potency against AChE, suggesting therapeutic potential for neurodegenerative conditions .

Research Findings Summary

Aplicaciones Científicas De Investigación

Serotonin Receptor Modulation

One of the primary applications of this compound is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide exhibit potent inhibition of these receptors, which are crucial in regulating mood and anxiety .

Case Study: 5-HT1A Receptor Inhibition

A study demonstrated that similar piperazine derivatives could significantly alter serotonin binding in brain regions associated with mood regulation. The binding affinity was assessed using autoradiography techniques, revealing selective binding patterns that correlate with therapeutic effects in anxiety disorders .

Equilibrative Nucleoside Transporter Inhibition

The compound has also been explored for its inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are critical for nucleotide synthesis and regulation of adenosine signaling, which plays a role in various physiological processes and diseases, including cancer .

Case Study: FPMINT Analogues

Analogues of this compound have been shown to selectively inhibit ENT2 over ENT1. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader transporter inhibition .

Antidepressant and Anxiolytic Properties

The structural features of this compound suggest it may possess antidepressant and anxiolytic properties. By modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, it could provide therapeutic benefits for mood disorders.

Research Findings

Studies have indicated that compounds with similar structures can improve symptoms in animal models of depression and anxiety, supporting the hypothesis that this compound may be effective in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile.

Key Structural Features

| Feature | Importance |

|---|---|

| Piperazine Ring | Essential for receptor binding |

| Fluorophenyl Substituent | Enhances potency at serotonin receptors |

| Methoxyphenoxy Group | May improve lipophilicity and bioavailability |

Insights from SAR Studies

Research has shown that modifications to the piperazine ring can significantly alter receptor affinity and selectivity. For instance, varying the substituents on the piperazine nitrogen can yield compounds with enhanced activity against specific receptors while reducing unwanted side effects .

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEIXIFNAWQTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.